5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride CAS number information
5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride CAS number information
CAS Number: 90796-01-3 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Release)
Executive Summary
5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride (CAS 90796-01-3) is a specialized alkylating agent used extensively in medicinal chemistry for the introduction of the N,N-diethylpentyl moiety.[1] Unlike its branched isomer used in Chloroquine production (novoldiamine), this linear homologue serves as a critical "spacer" reagent in Structure-Activity Relationship (SAR) studies, particularly for modulating lipophilicity and receptor binding affinity in quinoline, acridine, and indole-based therapeutics. This guide details its physicochemical properties, regioselective synthesis, and application protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 5-Chloro-N,N-diethylpentan-1-amine hydrochloride |
| Common Synonyms | Diethyl(5-chloropentyl)amine HCl; 1-Chloro-5-diethylaminopentane HCl |
| CAS Number | 90796-01-3 (HCl Salt); 5892-80-8 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 214.18 g/mol |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents |
| Melting Point | 90–95 °C (decomposition dependent) |
| Stability | Hygroscopic; stable under inert atmosphere ( |
Synthetic Utility & Mechanism[7][11]
The "Linker" Strategy in Drug Design
In drug development, the 5-diethylaminopentyl chain acts as a flexible linker that improves aqueous solubility (via the tertiary amine) while maintaining lipophilic character (via the pentyl chain). This balance is crucial for drugs targeting the central nervous system (CNS) or intracellular parasites (e.g., Plasmodium food vacuoles).
Mechanism of Action: Regioselective Alkylation
The utility of this compound relies on the differential reactivity of its terminal halogens during synthesis. The standard preparation utilizes 1-Bromo-5-chloropentane .[2]
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Step 1 (Preparation): Nucleophilic attack by diethylamine occurs preferentially at the bromine position (C1) due to the weaker C-Br bond compared to C-Cl. This leaves the chlorine at C5 intact for future reactions.
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Step 2 (Application): The resulting 5-Chloro-amine is then used to alkylate a nucleophilic scaffold (e.g., a phenol or amine on a drug core).
Figure 1: Regioselective synthesis and subsequent application mechanism. The bromine is displaced first to form the reagent, leaving the chlorine available for the final coupling step.
Experimental Protocols
Synthesis of 5-Chloro-N,N-diethyl-1-pentanamine HCl
Objective: To synthesize the target reagent with high regioselectivity, avoiding the formation of bis-diethylamino byproducts.
Reagents:
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1-Bromo-5-chloropentane (1.0 equiv)[2]
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Diethylamine (3.0 equiv) - Excess drives reaction and scavenges acid
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Toluene or THF (Solvent)[3]
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HCl in Dioxane (4M) - For salt formation
Protocol:
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Setup: Charge a dry 3-neck round-bottom flask with diethylamine (3.0 equiv) and anhydrous toluene (5 vol). Cool to 0°C under nitrogen.
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Addition: Dropwise add 1-bromo-5-chloropentane (1.0 equiv) over 30 minutes. Maintain temperature < 10°C to prevent uncontrolled exotherms.
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Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or GC-MS.
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Scientist's Note: The disappearance of the starting bromide is the key endpoint. If the reaction is pushed too hard (high heat), the chlorine may also react, leading to the bis-amine impurity.
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Workup:
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Filter off the precipitated diethylamine hydrobromide salt.
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Wash the filtrate with 5% NaHCO3 (aq) and Brine.
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Dry organic layer over anhydrous
.
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-
Salt Formation: Cool the dry organic layer to 0°C. Slowly add 4M HCl in dioxane (1.1 equiv). The product will precipitate as a white solid.
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Isolation: Filter the solid under inert atmosphere (hygroscopic!). Wash with cold diethyl ether.
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Drying: Vacuum dry at 40°C over
.
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Assay | HPLC / Titration | > 98.0% (w/w) |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure; triplet at ~3.6 ppm ( |
| Impurity A | GC-MS | Bis(diethylamino)pentane < 0.5% |
| Water Content | Karl Fischer | < 1.0% (Very Hygroscopic) |
Applications in Drug Development[7]
This compound serves as a linear surrogate for the branched side chains found in classic antimalarials.
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Antimalarial Analogs: Used to synthesize linear derivatives of Chloroquine and Quinacrine to test the effect of chain flexibility on heme polymerization inhibition.
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Receptor Ligands: The diethylamino moiety mimics the protonatable nitrogen in neurotransmitters (serotonin/dopamine), making this linker useful for tethering pharmacophores to GPCR ligands (e.g., modifying tryptamines or phenylpiperazines).
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Surface Modification: Used to functionalize silica or polymer surfaces with tertiary amines for anion exchange chromatography.
Figure 2: Application workflow converting the HCl salt to the active free base for diverse synthetic routes.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
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Hazards:
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage (Free base is caustic; HCl salt is an irritant).
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under argon. Hygroscopic: Moisture absorption leads to hydrolysis and "clumping," making accurate weighing difficult.
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Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86222829, 5-Chloro-N,N-diethylpentan-1-amine hydrochloride. Retrieved from [Link]
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Organic Syntheses. Regioselective Alkylation of Dihaloalkanes. (General reference for 1-bromo-5-chloropentane reactivity). Retrieved from [Link]
